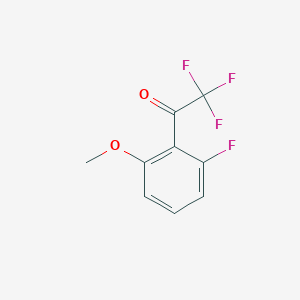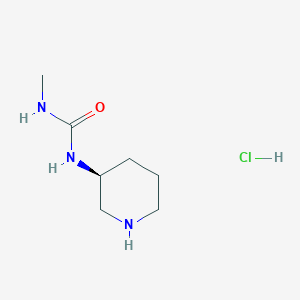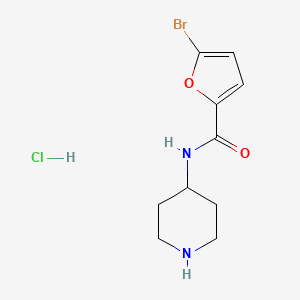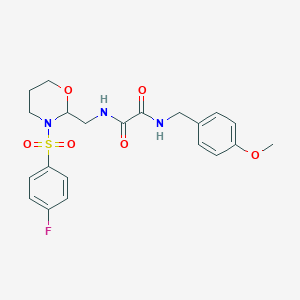
6'-Methoxy-2,2,2,2'-tetrafluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methoxy-2,2,2,2'-tetrafluoroacetophenone (6-MTFAP), also known as 6-methoxy-2,2,2-trifluoroacetophenone, is an organic compound belonging to the family of trifluoromethyl ketones. This compound has been studied extensively due to its unique properties and potential applications in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Derivatives : 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a derivative of 6'-Methoxy-2,2,2,2'-tetrafluoroacetophenone, was synthesized, and its reactions with aniline, o-phenylenediamine, and o-aminophenol were studied. This derivative also undergoes thermal cyclization, leading to the formation of chromene-2-carboxylic acid methyl ester and other compounds like furan-2,3-dione and propene-1,3-dione (Pimenova, Goun, Krasnych, & Miles, 2003).
- Synthesis of 2-(trifluoroacetyl)chromones : Research on the Claisen condensation of 2-hydroxyacetophenones with methyl 2-methoxytetrafluoropropionate has led to the successful synthesis of 2-(trifluoroacetyl)chromones. These compounds react with ethylenediamine and other diamines to produce pyrazine and quinoxaline derivatives (Irgashev et al., 2015).
Physical and Chemical Properties
- Quantum Chemical and Structure-Activity Relation Studies : The geometry of 2-hydroxy-4-methoxyacetophenone was optimized using DFT/B3LYP methods, and its structural parameters, thermodynamic properties, and vibrational frequencies were determined. The effects of different substituents on the benzene ring were analyzed, contributing to the understanding of reactivity and selectivity descriptors like chemical hardness, potential, softness, electrophilicity, and nucleophilicity (Arjunan et al., 2014).
Applications in Organic Synthesis and Catalysis
- Use in Photoremovable Protecting Groups : The study of 2,5-dimethylphenacyl esters, related to methoxyacetophenone, demonstrates their efficiency as photoremovable protecting groups for carboxylic acids. This is significant for applications in organic synthesis or biochemistry where controlled release of active molecules is required (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
- Catalytic Additions : In the field of organometallic chemistry, the addition of various substituted acetophenones, including methoxyacetophenone, to olefins was catalyzed by ruthenium. The study highlights the directing effect of functional groups in these catalytic additions (Sonoda, Kakiuchi, Chatani, & Murai, 1995).
properties
IUPAC Name |
2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-6-4-2-3-5(10)7(6)8(14)9(11,12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOAQKZCJCAVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982569.png)




![8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2982576.png)

![N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2982578.png)
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2982579.png)
![1-(4-Chlorophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2982581.png)

![6-Bromo-4-oxo-8-[(4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]chromene-3-carbaldehyde](/img/structure/B2982585.png)